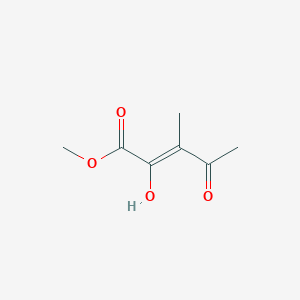
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate typically involves the aldol condensation of suitable aldehydes and ketones. For instance, the reaction between methyl acetoacetate and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as distillation or crystallization to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can yield alcohols.
- Substitution can yield various esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. It can be used in the synthesis of bioactive molecules and drug candidates.
Industry: In the materials science industry, this compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors.
Comparación Con Compuestos Similares
- (E)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
- Methyl 2-hydroxy-3-methyl-4-oxopentanoate
- Ethyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
Comparison: (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (Z)-configuration can lead to different physical and chemical properties compared to its (E)-isomer or other similar compounds.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl (Z)-2-hydroxy-3-methyl-4-oxopent-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4(5(2)8)6(9)7(10)11-3/h9H,1-3H3/b6-4- |
Clave InChI |
DBDWOLQKDKWZKN-XQRVVYSFSA-N |
SMILES isomérico |
C/C(=C(\C(=O)OC)/O)/C(=O)C |
SMILES canónico |
CC(=C(C(=O)OC)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


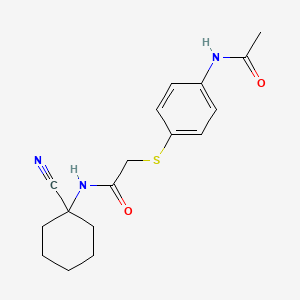
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)

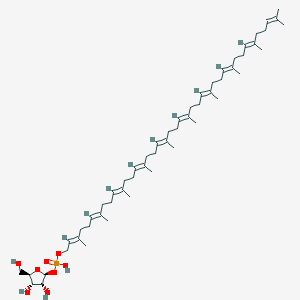
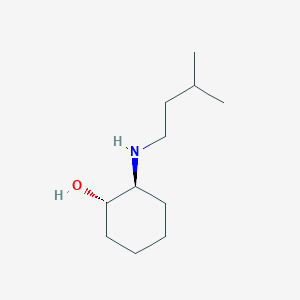

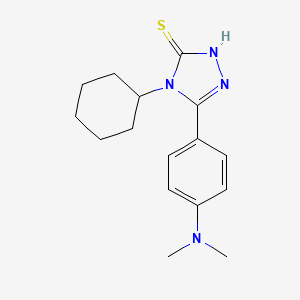
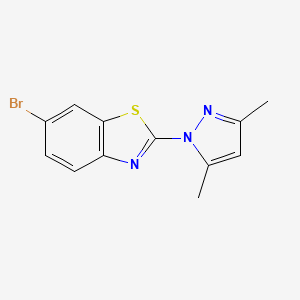
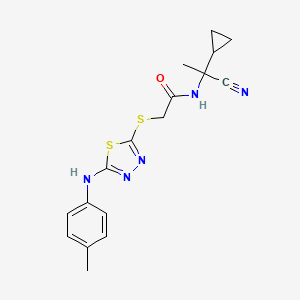

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
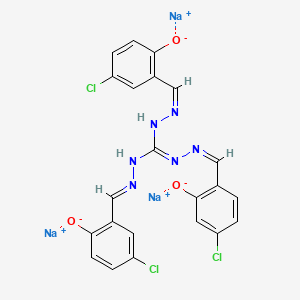
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
